molecular formula C17H21ClN2O B11979337 N-(1-Adamantyl)-N'-(4-chlorophenyl)urea CAS No. 16192-86-2

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

Cat. No.: B11979337
CAS No.: 16192-86-2
M. Wt: 304.8 g/mol
InChI Key: BANILFSZVAQDHJ-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-N’-(4-chlorophenyl)urea is a synthetic organic compound that features a unique combination of an adamantyl group and a chlorophenyl group linked by a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantyl)-N’-(4-chlorophenyl)urea typically involves the reaction of 1-adamantylamine with 4-chlorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to include continuous flow processes, which allow for better control over reaction conditions and higher yields. Catalysts and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantyl)-N’-(4-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-(1-Adamantyl)-N’-(4-chlorophenyl)urea exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Adamantyl)-N’-(4-bromophenyl)urea: Similar structure but with a bromine atom instead of chlorine.

    N-(1-Adamantyl)-N’-(4-fluorophenyl)urea: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

N-(1-Adamantyl)-N’-(4-chlorophenyl)urea is unique due to the presence of the adamantyl group, which imparts rigidity and bulkiness to the molecule, potentially enhancing its stability and biological activity.

Properties

CAS No.

16192-86-2

Molecular Formula

C17H21ClN2O

Molecular Weight

304.8 g/mol

IUPAC Name

1-(1-adamantyl)-3-(4-chlorophenyl)urea

InChI

InChI=1S/C17H21ClN2O/c18-14-1-3-15(4-2-14)19-16(21)20-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H2,19,20,21)

InChI Key

BANILFSZVAQDHJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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